(1R,2R)-2-cyclobutoxycyclopentan-1-ol
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Description
(1R,2R)-2-cyclobutoxycyclopentan-1-ol is a chiral alcohol compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. This compound is a white crystalline solid that is soluble in water, ethanol, and other polar solvents. The unique structure of (1R,2R)-2-cyclobutoxycyclopentan-1-ol makes it a valuable compound for use in various chemical and biological studies.
Scientific Research Applications
Cyclodextrins in Drug Delivery Systems
Cyclodextrins (CDs) are cyclic oligosaccharides that have been extensively studied for their ability to form inclusion complexes with various molecules, thereby improving the solubility, stability, and bioavailability of drugs. These compounds are known for their cage-like structure that enables them to encapsulate guest molecules, including pharmaceuticals, within their hydrophobic cavity. This property is utilized in enhancing the delivery of poorly soluble drugs, protecting drugs from degradation, and controlling drug release profiles. For instance, cyclodextrin-based inclusion complexes have been applied in pharmaceutical formulations to enhance the solubility and stability of antibiotics, anti-inflammatory agents, and various other therapeutic agents (Valle, 2004), (Boczar & Michalska, 2022).
Supramolecular Chemistry and Materials Science
Cyclodextrins are also of interest in the field of supramolecular chemistry and materials science, where their ability to form inclusion complexes is used to create novel materials with specific properties. These materials find applications in various domains, including environmental protection, catalysis, and the development of smart materials that respond to stimuli. The inclusion complexation phenomena allow for the modification of physical and chemical properties of guest molecules, opening avenues for innovative applications in packaging, textiles, and separation processes (Sharma & Baldi, 2016).
properties
IUPAC Name |
(1R,2R)-2-cyclobutyloxycyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-8-5-2-6-9(8)11-7-3-1-4-7/h7-10H,1-6H2/t8-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVRUBSLHLYGGQ-RKDXNWHRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2CCCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC2CCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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